(Cyhalothrin IsoMer)
Description
Structure
3D Structure
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-HQMWCCLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860854 | |
| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
76703-64-5, 91465-08-6 | |
| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1S-(1alpha(R*),3alpha(Z)))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
49.2 °C | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Stereochemical Characterization and Isomerism of Cyhalothrin
Structural Elucidation of Cyhalothrin (B162358) Stereoisomers
The cyhalothrin molecule possesses several structural features that result in stereoisomerism, including a carbon-carbon double bond within the trifluoropropenyl group and three chiral centers. These elements give rise to geometric isomers, enantiomers, and diastereomers. The molecule is formed by the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid with alpha-cyano-3-phenoxybenzyl alcohol. who.intinchem.org
Geometric Isomerism (Z/E Configuration)
Geometric isomerism in cyhalothrin occurs at the carbon-carbon double bond in the 2-chloro-3,3,3-trifluoropropenyl side chain attached to the cyclopropane (B1198618) ring. This type of isomerism, also known as cis-trans isomerism, describes the spatial arrangement of substituents around the double bond. pharmaguideline.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either Z (from the German zusammen, meaning together) or E (from the German entgegen, meaning opposite). chemguide.co.ukyoutube.com
In the case of cyhalothrin, the substituents on the double-bonded carbons are ranked based on atomic number. The chlorine atom and the trifluoromethyl group are attached to one carbon, while the other carbon is part of the cyclopropane ring. The commercially produced forms of cyhalothrin exist exclusively as the Z-isomer. inchem.orgwikipedia.org In this configuration, the highest priority groups on each carbon of the double bond are on the same side. This specific geometric arrangement is a key feature of the active insecticidal forms of the molecule.
Chiral Centers and Enantiomeric/Diastereomeric Configurations
Chirality is a key feature of the cyhalothrin molecule, which contains three asymmetric carbon atoms, also known as chiral centers. inchem.orgresearchgate.net A molecule with n chiral centers can have a maximum of 2n stereoisomers. msu.edu For cyhalothrin, with its three chiral centers, there are theoretically 2³ or eight possible stereoisomers (four pairs of enantiomers). inchem.orgresearchgate.net
The chiral centers are located at:
C1 and C3 of the cyclopropane ring: The relative orientation of the substituents on these two carbons determines if the acid moiety is cis or trans. In cyhalothrin, these substituents are in the cis configuration. wikipedia.orgherts.ac.uk
The alpha-carbon of the phenoxybenzyl alcohol moiety: This is the carbon atom to which the cyano (-CN) group is attached.
Stereoisomers that are non-superimposable mirror images of each other are called enantiomers . youtube.com Stereoisomers that are not mirror images of each other are called diastereomers . youtube.com Due to the manufacturing process which selectively produces the cis and Z forms, the number of isomers in practice is reduced from the theoretical sixteen (including E/Z isomers) to four. These four stereoisomers exist as two pairs of enantiomers. inchem.org
Definition and Composition of Commercial Cyhalothrin Formulations
The term "cyhalothrin" can refer to the mixture of all its isomers or to specific, refined formulations that contain a subset of these isomers. The insecticidal activity is primarily attributed to isomers with the (1R) configuration in the cyclopropane ring. wikipedia.org Commercial products have evolved to enrich the most potent isomers, leading to different active ingredients known as cyhalothrin, lambda-cyhalothrin (B1674341), and gamma-cyhalothrin (B44037).
Technical grade cyhalothrin is a mixture of the four stereoisomers that result from the cis and Z configurations. who.intherts.ac.uk It is composed of two pairs of enantiomers, often referred to as enantiomer pair A and enantiomer pair B. inchem.org While it is a 1:1:1:1 mixture of the four cis isomers, the insecticidal activity varies significantly among them. who.int
| Enantiomer Pair | Isomer 1 Configuration | Isomer 2 Configuration | Relative Activity |
| Pair A | (Z), (1R, 3R), R-alpha-cyano | (Z), (1S, 3S), S-alpha-cyano | Less Active |
| Pair B | (Z), (1R, 3R), S-alpha-cyano | (Z), (1S, 3S), R-alpha-cyano | More Active |
Data compiled from INCHEM. inchem.org
Lambda-cyhalothrin is a more refined insecticidal product derived from cyhalothrin. It is manufactured by isolating the more biologically active pair of enantiomers (Pair B) from the initial four-isomer mixture. who.intinchem.org The less active enantiomeric pair (Pair A) is removed through a crystallization process and can be recycled. inchem.org
Lambda-cyhalothrin is, therefore, a racemic mixture containing the enantiomer pair B in a 1:1 ratio. who.int This formulation consists of the (R)-α-cyano-3-phenoxybenzyl (1S)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate and the (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate isomers. wikipedia.org Because it contains a specific pair of diastereomers from the original cyhalothrin mixture, it provides greater insecticidal activity per unit of active ingredient.
Gamma-cyhalothrin represents the most refined form of cyhalothrin, consisting of a single, resolved chiral isomer. wikipedia.orgfederalregister.gov This isomer is the most insecticidally potent of all the cyhalothrin stereoisomers. herts.ac.ukfederalregister.gov By isolating this specific isomer, an even higher level of activity can be achieved at lower application rates compared to lambda-cyhalothrin or cyhalothrin. federalregister.gov
Gamma-cyhalothrin is the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate isomer. nih.gov On a weight-for-weight basis, gamma-cyhalothrin is considered to be twice as active as lambda-cyhalothrin because it has been purified by removing the less active and inactive isomers present in the lambda-cyhalothrin mixture. wikipedia.orgfederalregister.gov
Stereochemical Influence on Biological Activity and Efficacy
The three-dimensional arrangement of atoms in the cyhalothrin molecule is a critical determinant of its insecticidal properties. The various stereoisomers exhibit marked differences in their ability to interact with the target site in insects, leading to significant variations in their biological potency.
Enantioselective Insecticidal Potency
The insecticidal activity of cyhalothrin is highly enantioselective, with the majority of the biological effect being attributed to a single isomer. Research has consistently demonstrated that gamma-cyhalothrin, the isolated (Z)-(1R, 3R), S-alpha-cyano isomer, is approximately twice as active as lambda-cyhalothrin, which is a 1:1 mixture of the two enantiomers in pair B. researchgate.net This increased potency is a direct result of concentrating the most effective stereoisomer.
The enantioselective toxicity has been quantified in various studies, particularly in aquatic organisms, which are sensitive to pyrethroids. The following tables present comparative toxicity data for lambda-cyhalothrin and gamma-cyhalothrin.
Comparative Aquatic Toxicity of Lambda-cyhalothrin and Gamma-cyhalothrin
| Organism Type | Endpoint | Lambda-cyhalothrin (ng/L) | Gamma-cyhalothrin (ng/L) | Reference |
|---|---|---|---|---|
| Invertebrates | Median HC5 | 1.05 | 0.47 | oup.comresearchgate.net |
| Fish | Median HC5 | 40.9 | 23.7 | oup.comresearchgate.net |
| Aquatic Community | NOEC** (Model Ecosystem) | 10 | 5 | oup.comresearchgate.net |
Acute Toxicity (96-hour LC50) of Lambda-cyhalothrin and Gamma-cyhalothrin to Specific Aquatic Species
| Species | Lambda-cyhalothrin (µg a.i./L) | Gamma-cyhalothrin (µg a.i./L) | Reference |
|---|---|---|---|
| Zebra fish (Brachydanio rerio) | 1.94 | 1.93 | mdpi.com |
| Shrimp (Macrobrachium nipponense) | 0.04 | 0.28 | mdpi.com |
These data clearly illustrate that gamma-cyhalothrin elicits toxic effects at approximately half the concentration of lambda-cyhalothrin in many cases, which is consistent with the fact that it is a purified form of the most active enantiomer. oup.comresearchgate.net
Molecular and Cellular Mechanisms of Action of Cyhalothrin Isomers
Neurophysiological Targets and Molecular Interactions
The primary target of cyhalothrin (B162358) isomers within the nervous system is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of electrical signals in excitable cells like neurons. wikipedia.orgnih.gov
Pyrethroids, including the isomers of cyhalothrin, are classified as axonic excitotoxins. wikipedia.org Their neurotoxic effects are primarily mediated by their interaction with voltage-gated sodium channels. wikipedia.orgnih.gov These channels are transmembrane proteins that open in response to membrane depolarization, allowing an influx of sodium ions that generates the rising phase of an action potential. nih.govyoutube.com Cyhalothrin isomers bind to these channels and prevent them from closing, effectively locking them in an open state. wikipedia.orgnih.gov This action prolongs the transient increase in sodium permeability of the nerve membrane during excitation. inchem.org While other mechanisms have been proposed, such as effects on GABA-mediated inhibition or calcium channels, the interaction with sodium channels is considered the primary mechanism of action. frontiersin.orgnih.gov
The persistent activation of sodium channels by cyhalothrin isomers leads to a continuous influx of sodium ions into the axon. wikipedia.org This disrupts the normal repolarization of the axonal membrane, which is necessary to terminate the nerve signal and return the neuron to its resting state. wikipedia.org The inability of the nerve to repolarize results in a state of hyperexcitability, characterized by repetitive and uncontrolled firing of action potentials. nih.gov This sustained depolarization ultimately leads to a loss of membrane potential and a complete disruption of axonal function.
Voltage-gated sodium channels are regulated by two main gating processes: activation, which opens the channel, and inactivation, which closes it. nih.gov Cyhalothrin isomers specifically interfere with the inactivation process. wikipedia.orgnih.gov Evidence suggests that these pyrethroids selectively slow down the closing of the activation gate for a portion of the sodium channels that open during membrane depolarization. inchem.org By modifying the gating kinetics and stabilizing the open conformation of the channel, cyhalothrin disrupts the precise control of ion flow required for normal nerve impulse transmission. orst.edunih.gov
Stereoisomer-Specific Mechanisms of Toxicity
Cyhalothrin is a molecule with three chiral centers, resulting in 16 possible stereoisomers. inchem.org However, the insecticidal activity is not uniform across all isomers; it is highly dependent on the specific stereochemistry. wikipedia.org Commercial products typically use mixtures or isolated isomers that have the highest biological activity, such as lambda-cyhalothrin (B1674341) (a racemic mixture of two enantiomers) and gamma-cyhalothrin (B44037) (a single, highly active isomer). wikipedia.orgeurl-pesticides.eu
The insecticidal potency of cyhalothrin is almost entirely due to the (1R)-cis-S enantiomer configuration. wikipedia.org Gamma-cyhalothrin, which consists of only the most active isomer ((S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate), is considered approximately twice as toxic as lambda-cyhalothrin on a weight-for-weight basis. wikipedia.orgepa.govresearchgate.net
Research demonstrates a clear enantioselectivity in the toxic effects of lambda-cyhalothrin. Studies on zebrafish have shown that the (-)-enantiomer is significantly more toxic than its (+)-enantiomer. nih.gov In acute toxicity tests, the (-)-enantiomer was found to be over 162 times more toxic to adult zebrafish. nih.gov This pronounced difference in toxicity between enantiomers strongly suggests a stereospecific interaction with the target site, the voltage-gated sodium channel, where one enantiomer has a much higher binding affinity or efficacy in modulating channel function than the other. nih.govresearchgate.net
Interactive Table: Comparative Aquatic Toxicity of Cyhalothrin Isomers
| Species | Isomer | Endpoint | Value (ng/L) |
| Aquatic Invertebrates | Gamma-cyhalothrin | HC(5) | 0.47 |
| Aquatic Invertebrates | Lambda-cyhalothrin | HC(5) | 1.05 |
| Fish | Gamma-cyhalothrin | HC(5) | 23.7 |
| Fish | Lambda-cyhalothrin | HC(5) | 40.9 |
| Zebrafish (Danio rerio) | (-)-enantiomer | 96-h LC50 | >162x more toxic than (+)-enantiomer |
| Zebrafish Embryo | (-)-enantiomer | 96-h Mortality | 7.2x stronger than (+)-enantiomer |
Data sourced from references researchgate.netnih.gov. HC(5) refers to the hazardous concentration for 5% of species.
The molecular action of cyhalothrin isomers on sodium channels directly translates to the observable symptoms of poisoning in organisms. The uncontrolled firing of neurons, or excitotoxicity, leads to initial signs of hyperactivity and tremors. frontiersin.orgresearchgate.net As the disruption of nerve function progresses, the continuous stimulation prevents the coordinated action of muscles, resulting in a loss of movement and knockdown properties, where affected insects rapidly cease feeding and fall. wikipedia.org Ultimately, provided a sufficient dose is absorbed, this state of excitotoxicity leads to complete paralysis and death. wikipedia.orgorst.edu The severe neurotoxicity can manifest as convulsions and, in some cases, lead to infarcts in the brain. frontiersin.orgnih.gov
Classification of Pyrethroid Mechanisms Based on Cyhalothrin Isomers
The classification of pyrethroid insecticides into two major groups, Type I and Type II, is fundamentally based on their chemical structures and the distinct poisoning syndromes they induce. nih.govnih.gov Cyhalothrin isomers, due to their specific molecular configuration, are integral to understanding the mechanisms that define the Type II classification.
Pyrethroids are broadly categorized by the absence (Type I) or presence (Type II) of an α-cyano group on the 3-phenoxybenzyl alcohol moiety of their structure. nih.govnih.gov Cyhalothrin and its active isomers, lambda-cyhalothrin and gamma-cyhalothrin, all possess this α-cyano group, placing them definitively in the Type II category. nih.govwikipedia.org This structural feature is directly linked to a more potent insecticidal activity and a distinct set of neurotoxic symptoms known as the "CS syndrome," characterized by choreoathetosis (involuntary writhing movements), salivation, and seizures. nih.gov This contrasts with the "T syndrome" (hyperexcitation, tremors, convulsions) caused by Type I pyrethroids, which lack the cyano group. nih.gov
The primary molecular target for all pyrethroids is the voltage-gated sodium channel in the axonal membranes of the nervous system. wikipedia.orgwikipedia.org Their mechanism of action involves binding to these channels and disrupting their normal function by preventing their closure. wikipedia.orgorst.edu This leads to a persistent influx of sodium ions, causing the nerve to remain in a state of hyperexcitability, which ultimately results in paralysis and death of the organism. wikipedia.orgpomais.com
The key distinction in the mechanism between Type I and Type II pyrethroids lies in the duration of this disruptive effect. Type II pyrethroids, such as lambda-cyhalothrin, are known to cause a significantly more prolonged delay in the inactivation of the sodium channels compared to Type I compounds. nih.gov This extended period of channel modification is considered a primary factor contributing to the unique and more severe CS poisoning syndrome. nih.gov
Research comparing various pyrethroids has provided detailed insights into their relative potencies and effects. Studies on primary cultures of cerebrocortical neurons have demonstrated that Type II pyrethroids with a cyano group are generally more potent inhibitors of motor activity. nih.gov For instance, lambda-cyhalothrin was shown to be a potent inducer of sodium and subsequent calcium influx in neurons, an effect that was blocked by the sodium channel blocker tetrodotoxin, confirming the primary role of voltage-gated sodium channels in its action. nih.govnih.gov
The specific stereochemistry of cyhalothrin isomers also plays a critical role in their insecticidal efficacy. The insecticidal activity is almost entirely attributed to the isomers with (1R) absolute stereochemistry at the cyclopropane (B1198618) ring. wikipedia.org Gamma-cyhalothrin is the single, most insecticidally active chiral isomer of cyhalothrin. wikipedia.orgherts.ac.uk Lambda-cyhalothrin is a racemic mixture of two of the most active isomers. wikipedia.org As a result of its purity as a single active isomer, gamma-cyhalothrin is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis. wikipedia.org This highlights that within the Type II classification, the specific isomeric composition is a crucial determinant of the potency of the neurotoxic mechanism.
Interactive Data Table: Pyrethroid Classification and Properties
| Pyrethroid | Type | α-Cyano Group | Primary Mechanism on Sodium Channels | Associated Syndrome |
| Lambda-Cyhalothrin | II | Present | Prolonged delay of channel inactivation | CS |
| Gamma-Cyhalothrin | II | Present | Prolonged delay of channel inactivation | CS |
| Deltamethrin | II | Present | Prolonged delay of channel inactivation | CS |
| Cypermethrin (B145020) | II | Present | Prolonged delay of channel inactivation | CS |
| Esfenvalerate | II | Present | Prolonged delay of channel inactivation | CS |
| Fenvalerate | II | Present | Prolonged delay of channel inactivation | CS |
| Permethrin (B1679614) | I | Absent | Shorter delay of channel inactivation | T |
| Bioresmethrin | I | Absent | Shorter delay of channel inactivation | T |
| Tefluthrin | I | Absent | Shorter delay of channel inactivation | T |
Environmental Fate and Transport of Cyhalothrin Isomers
Degradation Pathways in Environmental Compartments
The environmental persistence and transformation of cyhalothrin (B162358) isomers are governed by a combination of abiotic and biotic processes. These degradation pathways determine the ultimate fate and potential for exposure of these insecticidal compounds in various environmental matrices.
Abiotic Transformation Processes
Abiotic degradation involves chemical reactions that are not mediated by living organisms. For cyhalothrin isomers, the primary abiotic transformation pathways are hydrolysis and photodegradation.
The hydrolysis of cyhalothrin isomers, a chemical process involving the cleavage of the ester bond by reaction with water, is highly dependent on the pH of the surrounding medium.
Under acidic and neutral conditions, cyhalothrin and its isomers like lambda-cyhalothrin (B1674341) are relatively stable. nih.govwho.int Studies have shown that at a pH of 5 and 7, no significant hydrolysis or isomerization of lambda-cyhalothrin was observed over a 30-day period in the dark at 25°C. who.intinchem.org Slow isomerization at the alpha-cyano position can occur at pH 7, but ester cleavage is negligible. inchem.org
In contrast, under alkaline conditions, hydrolysis proceeds rapidly. who.intnih.gov In an aqueous buffer solution at pH 9, lambda-cyhalothrin undergoes quick degradation via ester cleavage, with a reported half-life of approximately 7 days. inchem.orgwikipedia.orgorst.edu This process results in the formation of (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. inchem.org The rate of hydrolysis increases as the pH becomes more alkaline. nih.gov
Table 1: Hydrolysis of Lambda-Cyhalothrin at Different pH Levels
| pH Level | Observation (at 25°C in darkness) | Half-life |
|---|---|---|
| 5 | No hydrolysis or isomerization observed. inchem.org | Stable. nih.gov |
| 7 | No hydrolysis detected; slow isomerization occurred. inchem.org | Stable. nih.gov |
| 9 | Rapid hydrolysis via ester cleavage and rapid isomerization. inchem.org | ~7 days. inchem.orgwikipedia.orgorst.edu |
Photodegradation, or the breakdown of molecules by light energy, is another significant abiotic process affecting cyhalothrin isomers, particularly on exposed surfaces like soil and plants. While considered relatively photostable compared to natural pyrethrins, allowing for their effective use in agriculture, cyhalothrin isomers do degrade when exposed to sunlight. inchem.orgresearchgate.net
In laboratory studies exposing lambda-cyhalothrin on soil to sunlight, the compound underwent photodegradation with a half-life of less than 30 days. orst.edu Another study involving ¹⁴C-cyclopropyl-labelled lambda-cyhalothrin in a pH 5 buffer exposed to sunlight reported a photodegradation half-life of approximately 30 days. who.intinchem.org The degradation on plant surfaces is faster, with a reported half-life of 5 days. wikipedia.orgorst.edu The primary degradation products from photodegradation include (1RS)-cis- and (1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-carboxylic acid and (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. inchem.org
Table 2: Photodegradation Half-life of Lambda-Cyhalothrin
| Medium | Condition | Half-life |
|---|---|---|
| Soil Surface | Sunlight Exposure | < 30 days. orst.edu |
| Water (pH 5 buffer) | Sunlight Exposure | ~30 days. who.intinchem.org |
| Plant Surface | Sunlight Exposure | 5 days. wikipedia.orgorst.edu |
Biotic Degradation Processes
Biotic degradation, driven by the metabolic activity of microorganisms, is a crucial pathway for the breakdown of cyhalothrin isomers in both soil and aquatic environments. inchem.org
In soil, microbial processes are generally the most significant factor in the degradation of cyhalothrin. inchem.org The isomers are readily broken down by soil microorganisms under a range of environmental conditions. inchem.org The rate of degradation is influenced by factors such as soil type, temperature, and moisture content.
Under aerobic conditions, the half-life of cyhalothrin at 20°C was found to be 22 days in a sandy loam soil and 82 days in a loamy sand soil. inchem.org Degradation was observed to be slower at lower temperatures (half-life of 56 days at 10°C in sandy loam) and under flooded, anaerobic conditions (half-life of 74 days). inchem.org Research has identified bacteria such as Bacillus stercoris capable of degrading lambda-cyhalothrin in contaminated soil. unijisedu.com The primary metabolic pathway involves the hydrolysis of the carboxyl ester bond. researchgate.net While lambda-cyhalothrin is moderately persistent in aerobic environments, it appears to be more persistent under anaerobic conditions. regulations.gov
Table 3: Degradation Half-life of Cyhalothrin in Soil
| Soil Type | Condition | Temperature | Half-life |
|---|---|---|---|
| Sandy Loam | Aerobic | 20°C | 22 days. inchem.org |
| Loamy Sand | Aerobic | 20°C | 82 days. inchem.org |
| Sandy Loam | Aerobic | 10°C | 56 days. inchem.org |
| Sandy Loam | Flooded (Anaerobic) | 20°C | 74 days. inchem.org |
In aquatic systems, the fate of cyhalothrin isomers is complex. While highly toxic to many aquatic organisms, the compound's strong affinity for adsorption to suspended solids, sediment, and aquatic plants rapidly reduces its concentration in the water column. who.intnih.gov This adsorption lessens the immediate bioavailability to aquatic organisms but also decreases the rate of degradation, as the molecules are less accessible to microbial breakdown compared to when they are freely dissolved. nih.gov
Despite this, biodegradation does occur. The main mechanism for the biodegradation of Type II pyrethroids like lambda-cyhalothrin is the hydrolysis of their carboxyl ester bonds, leading to the formation of metabolites such as 3-phenoxybenzoic acid (PBA), 3-phenoxybenzyl alcohol (PBAlc), and 3-phenoxybenzaldehyde (B142659) (PBAld). researchgate.net Bacteria, including strains of Bacillus thuringiensis, have demonstrated the ability to biodegrade cyhalothrin. cmfri.org.in Even with rapid adsorption, the concentrations of cyhalothrin likely to arise in water from normal agricultural use are considered low, and the compound is not expected to cause significant practical problems related to accumulation or toxicity in aquatic species due to its rapid adsorption and subsequent degradation under natural conditions. who.intwikipedia.org
Enantioselective Biodegradation by Microorganisms
The biodegradation of cyhalothrin, a chiral pesticide, is significantly influenced by the stereospecific preferences of microorganisms. Research has consistently shown that microbial communities exhibit enantioselectivity, preferentially degrading certain isomers over others.
Studies involving marine-derived fungi, such as Aspergillus sp. CBMAI 1829, Acremonium sp. CBMAI 1676, Microsphaeropsis sp. CBMAI 1675, and Westerdykella sp. CBMAI 1679, have demonstrated the enantioselective biodegradation of (±)-lambda-cyhalothrin. nih.gov These fungi were all found to preferentially degrade the (1R,3R,αS)-gamma-cyhalothrin enantiomer, which is the most insecticidally active isomer. nih.govnih.gov This preferential degradation suggests that using the single, more active gamma-cyhalothrin (B44037) isomer in pesticide formulations could lead to faster environmental breakdown compared to the racemic mixture of lambda-cyhalothrin. nih.govnih.gov
Similarly, a bacterial consortium dominated by Bacillus species, isolated from the Brazilian savannah, showed a capacity for enantioselective biodegradation of (±)-lambda-cyhalothrin. nih.govresearchgate.net This consortium also preferentially metabolized the more insecticidally potent gamma-cyhalothrin isomer. nih.govresearchgate.net The primary degradation pathway involved the formation of 3-phenoxybenzoic acid. nih.gov Fungi isolated from a Brazilian cave, including Aspergillus ustus CBMAI 1894, Talaromyces brunneus CBMAI 1895, and Aspergillus sp. CBMAI 1926, have also been identified as effective biodegraders of gamma-cyhalothrin. scielo.br Among these, A. ustus was the most efficient, achieving 50% biodegradation under laboratory conditions. scielo.br
The initial step in the microbial degradation of pyrethroids like cyhalothrin is typically the cleavage of the ester bond by carboxylesterase enzymes, leading to the formation of key metabolites that are further broken down. scielo.brinchem.org
Table 1: Microbial Enantioselective Biodegradation of Cyhalothrin Isomers
| Microorganism Type | Specific Strains | Preferred Isomer Degraded | Key Findings |
|---|---|---|---|
| Marine-Derived Fungi | Aspergillus sp., Acremonium sp., Microsphaeropsis sp., Westerdykella sp. | (1R,3R,αS)-gamma-cyhalothrin | All tested strains preferentially biodegraded the gamma-cyhalothrin enantiomer. nih.gov |
| Bacteria Consortium | Bacillus sp. | (1R,3R,αS)-gamma-cyhalothrin | The consortium biodegraded more lambda-cyhalothrin than any single isolated strain. nih.govresearchgate.net |
| Cave Fungi | Aspergillus ustus, Talaromyces brunneus, Aspergillus sp. | Gamma-cyhalothrin | A. ustus was the most efficient, achieving up to 50% biodegradation. scielo.br |
Environmental Persistence and Dissipation
The persistence of cyhalothrin isomers in the environment is determined by their half-lives in various environmental compartments, such as soil and water, and their dissipation rates from plant surfaces. These rates are influenced by a combination of abiotic and biotic factors.
Half-Lives in Soil and Water
Cyhalothrin isomers are readily degraded in soil under various conditions. inchem.org The half-life of cyhalothrin in soil can range from 4 to 12 weeks. nih.gov More specifically, studies have reported initial half-lives ranging from 22 to 82 days. inchem.orgwho.int For instance, at 20°C, the half-life was 22 days in a sandy loam soil and 82 days in a loamy sand soil. inchem.org Degradation is generally slower at lower temperatures and in flooded conditions. inchem.org In one study on a Japanese volcanic ash soil, the half-life of cyhalothrin was approximately 100 days. who.int For lambda-cyhalothrin specifically, a representative soil half-life is cited as 30 days, with values ranging from 28 to 84 days. orst.edu
In aquatic environments, the degradation of cyhalothrin is influenced by pH and sunlight. Hydrolysis occurs rapidly under alkaline conditions, with a reported half-life of approximately 7 days at pH 9. inchem.orgorst.eduwikipedia.org At a neutral pH of 7, the half-life is significantly longer, estimated at 453 days, while at pH 5, no significant hydrolysis is observed. inchem.orgfao.org Sunlight accelerates degradation; in river water mixed with sediment and exposed to sunlight, cyhalothrin degraded with a half-life of about 20 days. inchem.org The photodegradation half-life of lambda-cyhalothrin in water exposed to sunlight is approximately 30 days. inchem.orgorst.edu
Table 2: Half-Life of Cyhalothrin Isomers in Soil and Water
| Environment | Isomer | Condition | Half-Life |
|---|---|---|---|
| Soil | Cyhalothrin | Sandy Loam (20°C) | 22 days inchem.org |
| Cyhalothrin | Loamy Sand (20°C) | 82 days inchem.org | |
| Cyhalothrin | General Range | 22 - 82 days who.int | |
| Lambda-cyhalothrin | Representative Value | 30 days orst.edu | |
| Water | Lambda-cyhalothrin | Hydrolysis (pH 9, 25°C) | ~7 days inchem.orgorst.edu |
| Cyhalothrin | Hydrolysis (pH 7) | 453 days fao.org | |
| Cyhalothrin | Sunlight (Water/Sediment) | ~20 days inchem.org |
Dissipation Rates on Plant Surfaces
On plant surfaces, lambda-cyhalothrin degrades at a moderate rate, meaning the parent compound is often the major component of the residue found on plants. who.int The reported half-life for lambda-cyhalothrin on plant surfaces can be up to 40 days. who.int However, other sources indicate a much faster dissipation, with a half-life of just 5 days. orst.eduwikipedia.org
Specific studies on crops show variability. For example, on cabbage, the half-life of lambda-cyhalothrin was found to be 1.46 days at the recommended application dose and 1.89 days at a higher dose. researchgate.net Research has also been conducted on the dissipation of lambda-cyhalothrin on tomatoes. nih.gov This variability highlights that dissipation rates are dependent on the plant species, environmental conditions, and application rates.
Sorption, Mobility, and Distribution in the Environment
The distribution of cyhalothrin isomers in the environment is largely controlled by their tendency to adsorb to soil and sediment, which in turn dictates their mobility and potential to leach into groundwater.
Adsorption to Soil Particles and Sediments
Cyhalothrin and lambda-cyhalothrin are known to be strongly adsorbed by soil particles and sediments. inchem.orgwho.int This high sorption affinity is a key factor in their environmental fate. When cyhalothrin enters aquatic systems, it is readily adsorbed onto sediment, which causes a rapid decrease in its concentration in the water phase. inchem.org This process limits the exposure of aquatic organisms to the dissolved form of the pesticide. orst.edu
A study on the adsorption of lambda-cyhalothrin onto river sediments found that the process was spontaneous and fit well with the Freundlich and Dubinin-Radushkevich isotherm models. walshmedicalmedia.com The adsorption capacity of the sediments was noted to be relatively low, which was attributed to low mineral and total organic carbon content. walshmedicalmedia.com The strong binding to soil and sediment means that residues are generally not mobile in the environment. inchem.orgwho.int
Leaching Potential to Groundwater
Due to its low water solubility and strong adsorption to soil organic matter, lambda-cyhalothrin is generally considered to have a low potential to contaminate groundwater. wikipedia.org It is considered non-mobile in the environment, and studies have shown that even when soil containing cyhalothrin is flooded, the compound is not released into the water. inchem.orgwho.int
However, some models and site-specific studies present a more nuanced picture. One study in an agricultural area of Colombia suggested that lambda-cyhalothrin could have a strong probability of leaching and higher mobility compared to other pesticides like chlorpyrifos (B1668852) and imidacloprid (B1192907) under those specific conditions. nih.gov This finding, which contrasts with the general consensus, suggests that local soil and environmental characteristics can significantly influence leaching potential. nih.gov The low solubility of lambda-cyhalothrin can also contribute to its persistence in soils, which, combined with certain soil conditions, could present a risk to groundwater over time. nih.gov
Transport via Runoff and Spray Drift to Aquatic Systems
Cyhalothrin isomers primarily enter aquatic systems through two main pathways: agricultural runoff and spray drift. Spray drift is often considered the major route of entry from agricultural applications. researchgate.net However, runoff from treated fields, carrying the insecticide adsorbed to soil particles, also represents a significant transport mechanism. service.gov.uk
Due to their chemical properties, including low water solubility and a high octanol-water partition coefficient (Kow), cyhalothrin isomers have a strong tendency to adsorb to soil and sediment. nih.gov This adsorption to particulate matter is a key factor in their transport via runoff into adjacent water bodies. beyondpesticides.org
Studies have detected lambda-cyhalothrin in both water and sediment of agricultural watersheds. For instance, in Stanislaus County, California, lambda-cyhalothrin was detected in agricultural runoff water at concentrations ranging from 0.11 to 0.14 µg/L. researchgate.net Residues have also been found in sediments from various agricultural areas. researchgate.net While direct quantitative data on the percentage of applied cyhalothrin transported via runoff and spray drift is limited in the available literature, the presence of these compounds in aquatic environments confirms the significance of these transport routes. Mitigation efforts, such as the use of vegetated ditches and detention ponds, can help reduce the loading of cyhalothrin isomers into aquatic systems from runoff. nih.gov
Bioaccumulation and Depuration in Non-Target Organisms
Once in aquatic systems, cyhalothrin isomers can be taken up by non-target organisms, leading to bioaccumulation. The extent of this accumulation and the subsequent elimination (depuration) are critical factors in determining the potential for adverse effects.
Bioconcentration Factors in Aquatic Biota (e.g., Fish)
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. Cyhalothrin and its isomers have demonstrated a high potential for bioconcentration in aquatic organisms. nih.gov
Studies on lambda-cyhalothrin have reported a whole-body BCF of 4,600 in fish. nih.gov Research on carp (B13450389) (Cyprinus carpio) exposed to cyhalothrin showed significant bioaccumulation, with BCF values varying across different tissues. The highest concentrations were found in the viscera, followed by the rest of the body, and then the muscle. nih.gov
Gamma-cyhalothrin , being the most insecticidally active isomer of lambda-cyhalothrin, is expected to have a significant bioaccumulation potential. researchgate.net While specific BCF values for gamma-cyhalothrin are not as readily available in the literature, comparative toxicity studies indicate that it can cause effects at approximately half the concentration of lambda-cyhalothrin, suggesting its bioaccumulation and toxic potential are high. nih.gov
Table 1: Bioconcentration Factors (BCF) of Cyhalothrin Isomers in Aquatic Biota
| Compound | Species | Tissue | BCF Value |
|---|---|---|---|
| Cyhalothrin | Carp (Cyprinus carpio) | Whole Fish | 1,660 - 2,240 |
| Cyhalothrin | Carp (Cyprinus carpio) | Viscera | 4,250 - 7,340 |
| Cyhalothrin | Carp (Cyprinus carpio) | Muscle | 490 - 850 |
| Lambda-cyhalothrin | Fish (unspecified) | Whole Body | 4,600 |
| Lambda-cyhalothrin | Phytoplankton | - | 480,001 |
| Lambda-cyhalothrin | Zooplankton | - | 2,031 |
| Lambda-cyhalothrin | Benthic Invertebrates | - | 4,310 |
| Lambda-cyhalothrin | Small Fish | - | 9,544 |
| Lambda-cyhalothrin | Medium Fish | - | 4,263 |
| Lambda-cyhalothrin | Large Fish | - | 1,978 |
Data sourced from multiple studies and may represent ranges or single point values.
Depuration Kinetics and Rates
Depuration is the process by which an organism eliminates a chemical from its tissues. For cyhalothrin isomers, this process is reported to be relatively rapid once the organism is no longer exposed.
In a study with carp, the biological half-life of total ¹⁴C-labeled cyhalothrin residues was found to be 9 days in the viscera, muscle, and whole fish, indicating a moderately fast elimination rate. nih.gov Another report noted that for lambda-cyhalothrin, depuration in fish viscera was greater than 77%. service.gov.uk The depuration of both lambda-cyhalothrin and gamma-cyhalothrin has been described as occurring at moderately slow rates. nih.gov
The depuration rate is often quantified by the first-order rate constant, k₂, which represents the fraction of the chemical eliminated per unit of time. service.gov.uk While specific k₂ values for cyhalothrin isomers are not widely reported in the reviewed literature, the available information on half-life suggests a dynamic process of uptake and elimination in aquatic organisms.
Table 2: Depuration of Cyhalothrin Isomers in Aquatic Biota
| Compound | Species | Parameter | Value |
|---|---|---|---|
| Cyhalothrin | Carp (Cyprinus carpio) | Biological Half-life (Whole Fish) | 9 days |
| Lambda-cyhalothrin | Fish | Depuration (Viscera) | >77% |
Data highlights the elimination of cyhalothrin isomers from aquatic organisms.
Ecotoxicological Investigations of Cyhalothrin Isomers in Non Target Organisms
Aquatic Ecotoxicology
Cyhalothrin (B162358) and its isomers, such as lambda-cyhalothrin (B1674341) and gamma-cyhalothrin (B44037), are recognized for their potent insecticidal activity. However, this high efficacy also translates to significant toxicity towards non-target aquatic organisms. nih.govnih.gov These compounds are characterized by their hydrophobicity, leading them to partition from the water column into sediment and organic matter, a process that plays a crucial role in their bioavailability and ultimate ecological impact. researchgate.netnih.gov
Aquatic invertebrates, especially arthropods like daphnids and shrimp, are exceptionally sensitive to cyhalothrin isomers. nih.govnih.gov The toxicity is stereochemistry-dependent, meaning different isomers exhibit varying levels of toxicity. usgs.gov Gamma-cyhalothrin, the most active isomer, generally demonstrates toxicity at approximately half the concentration of lambda-cyhalothrin, which is a mix of isomers. nih.govnih.govresearchgate.net
Acute toxicity, typically measured over 48 to 96 hours, reveals extremely low concentrations of cyhalothrin isomers to be lethal or cause immobilization. For instance, 48-hour median lethal concentration (LC50) or median effective concentration (EC50) values for aquatic invertebrates can range from 0.008 to 0.4 µg/L. usgs.gov For the amphipod Hyalella azteca, 48-hour immobilization EC50 values for lambda-cyhalothrin and gamma-cyhalothrin were found to be in the range of 1.4 to 15.7 ng/L and 0.6 to 13.4 ng/L, respectively. usda.gov Studies on the shrimp Macrobrachium nippoensis showed a 96-hour LC50 of 0.04 µg/L for lambda-cyhalothrin and 0.28 µg/L for gamma-cyhalothrin, highlighting the differential toxicity of the isomers to this species. usgs.gov
Chronic exposure to sublethal concentrations also elicits significant adverse effects. For Daphnia magna, a 21-day study on lambda-cyhalothrin established a no-observed-effect level (NOEL) for survival, growth, and reproduction at a nominal concentration of 2.5 ng/L. usgs.gov Sublethal effects can include altered swimming behavior, which was observed in Daphnia magna upon exposure to chlorpyrifos (B1668852) and lambda-cyhalothrin. researchgate.net
Table 1: Acute Toxicity of Cyhalothrin Isomers to Aquatic Invertebrates
| Compound | Species | Common Name | Exposure Time (h) | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|---|---|
| Lambda-cyhalothrin | Daphnia magna | Water Flea | 48 | EC50 | 0.36 | researchgate.net |
| Lambda-cyhalothrin | Gammarus pulex | Freshwater Shrimp | 48 | EC50 | 0.014 | researchgate.net |
| Lambda-cyhalothrin | Hyalella azteca | Amphipod | 48 | EC50 | 0.0023 | researchgate.net |
| Lambda-cyhalothrin | Macrobrachium nippoensis | Shrimp | 96 | LC50 | 0.04 | usgs.gov |
| Gamma-cyhalothrin | Daphnia magna | Water Flea | 48 | EC50 | 0.28 | researchgate.net |
| Gamma-cyhalothrin | Macrobrachium nippoensis | Shrimp | 96 | LC50 | 0.28 | usgs.gov |
| Gamma-cyhalothrin | Gammarus pseudolimnaeus | Amphipod | 96 | LC50 | 0.0011 | researchgate.net |
Species Sensitivity Distribution (SSD) is a statistical method used in ecological risk assessment to describe the variation in sensitivity of different species to a specific chemical. SSD analyses for cyhalothrin isomers consistently show that aquatic invertebrates are more sensitive than fish. nih.govnih.govresearchgate.net
For gamma-cyhalothrin, the median 5th percentile of the hazardous concentration (HC5) for invertebrates was calculated to be 0.47 ng/L. nih.govnih.govresearchgate.net For lambda-cyhalothrin, the median HC5 for invertebrates was 1.05 ng/L. nih.govnih.govresearchgate.net The HC5 represents the concentration at which 5% of species are expected to be affected. These extremely low values underscore the high risk posed by these insecticides to aquatic invertebrate communities. The SSD curves for both isomers demonstrate that gamma-cyhalothrin is more toxic, with its curve shifted towards lower concentrations compared to lambda-cyhalothrin. researchgate.net
The early life stages of aquatic organisms are often more sensitive to chemical stressors than adults. While specific data on the embryo-larval development of aquatic invertebrates exposed to cyhalothrin isomers is limited, studies on other organisms provide insight. For instance, research on the terrestrial insect Apis mellifera (honey bee) showed that chronic exposure to a lambda-cyhalothrin-based insecticide during the larval stage led to histopathological damage in the midgut and fat body, suggesting potential impacts on development and physiology. nih.govmdpi.com Although these findings are not directly transferable to aquatic invertebrates, they highlight the potential for developmental toxicity in arthropods. Studies on the ladybug Henosepilachna vigintioctomaculata showed that sublethal concentrations of lambda-cyhalothrin prolonged the duration of egg, larval, and pupal stages. mdpi.com
Cyhalothrin isomers are also highly toxic to fish, although generally less so than to aquatic invertebrates. nih.govnih.govusgs.gov Acute 96-hour LC50 values for fish typically fall in the range of 0.2 to 1.3 µg/L for cyhalothrin and lambda-cyhalothrin. usgs.gov A study on golden orfe (Leuciscus idus) exposed to lambda-cyhalothrin determined a 96-hour LC50 of 0.078 µg/L, classifying it as very highly toxic. Sub-lethal effects observed in this study included erratic swimming, loss of balance, and respiratory distress. The No-Observed-Adverse-Effect Concentration (NOAEC) was 0.055 µg/L. nih.gov
Interestingly, the acute toxicity of gamma-cyhalothrin and lambda-cyhalothrin to zebra fish (Brachydanio rerio) was found to be nearly identical, with 96-hour LC50 values of 1.93 µg/L and 1.94 µg/L, respectively. usgs.gov This suggests that the stereoisomerism may have a less pronounced effect on the acute toxicity to this fish species compared to its impact on some invertebrates.
Chronic exposure studies on the early life stages of common carp (B13450389) (Cyprinus carpio) to a gamma-cyhalothrin formulation revealed significant effects. nih.gov Exposure to concentrations of 50 µg/L and higher resulted in 100% mortality shortly after hatching. nih.gov At 5 µg/L, larvae exhibited significantly lower growth and delayed development. nih.gov
Table 2: Acute Toxicity of Cyhalothrin Isomers to Fish
| Compound | Species | Common Name | Exposure Time (h) | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|---|---|
| Lambda-cyhalothrin | Oncorhynchus mykiss | Rainbow Trout | 96 | LC50 | 0.24 | researchgate.net |
| Lambda-cyhalothrin | Lepomis macrochirus | Bluegill Sunfish | 96 | LC50 | 0.21 | researchgate.net |
| Lambda-cyhalothrin | Brachydanio rerio | Zebra Fish | 96 | LC50 | 1.94 | usgs.gov |
| Lambda-cyhalothrin | Leuciscus idus | Golden Orfe | 96 | LC50 | 0.078 | nih.gov |
| Gamma-cyhalothrin | Oncorhynchus mykiss | Rainbow Trout | 96 | LC50 | 0.072 | researchgate.net |
| Gamma-cyhalothrin | Lepomis macrochirus | Bluegill Sunfish | 96 | LC50 | 0.063 | researchgate.net |
| Gamma-cyhalothrin | Brachydanio rerio | Zebra Fish | 96 | LC50 | 1.93 | usgs.gov |
The strong tendency of cyhalothrin isomers to bind to sediment and suspended organic particles significantly influences their bioavailability and toxicity in aquatic environments. researchgate.netnih.gov This binding process, known as sorption, can reduce the concentration of the pesticide in the water column, thereby decreasing exposure for pelagic organisms like fish and zooplankton. nih.gov
However, this partitioning leads to the accumulation of cyhalothrin in the sediment, creating a risk for benthic (sediment-dwelling) organisms such as the midge Chironomus and the amphipod Hyalella. nih.govnih.gov Studies in California's Central Valley found that pyrethroid concentrations in sediment were high enough to contribute to the toxicity observed in Hyalella azteca and Chironomus tentans. regulations.gov The toxicity of sediment-associated pyrethroids is influenced by factors like the organic carbon content of the sediment; higher organic carbon can reduce the bioavailability of the bound pesticide. regulations.gov While sediment binding can mitigate water column toxicity, it transfers the risk to the benthic compartment of the ecosystem. researchgate.net
Mesocosm studies, which are large-scale experimental systems that simulate natural aquatic environments, provide valuable insights into the community- and ecosystem-level effects of pesticides. taylorfrancis.comtaylorfrancis.comnih.gov These studies have confirmed the high sensitivity of aquatic arthropods to cyhalothrin isomers. nih.gov
In a mesocosm study investigating lambda-cyhalothrin, significant impacts on macroinvertebrate populations were observed at higher treatment rates, while zooplankton (copepods) were also affected. taylorfrancis.comtaylorfrancis.com However, no significant effects were noted on microbes, algae, or macrophytes. taylorfrancis.comtaylorfrancis.com Another study comparing the effects of lambda-cyhalothrin in spring and late summer found that while the community structure differed between seasons, the most sensitive species, such as Chaoborus obscuripes and Gammarus pulex, were vulnerable in both periods. nih.gov
Enantiomer-Specific Ecotoxicity in Aquatic Systems
Cyhalothrin isomers, particularly lambda-cyhalothrin and its active enantiomer gamma-cyhalothrin, are recognized for their high toxicity to aquatic life. epa.govcdms.net The stereochemistry of these compounds plays a crucial role in their aquatic toxicity, with different enantiomers exhibiting markedly different potencies.
Research has demonstrated significant enantioselectivity in the aquatic toxicity of lambda-cyhalothrin. In studies using the zebrafish (Danio rerio), the (-)-enantiomer of lambda-cyhalothrin was found to be substantially more toxic than its (+)-enantiomer. In acute toxicity tests, the (-)-enantiomer was over 162 times more toxic to adult zebrafish. orst.eduscilit.com Zebrafish embryo tests also revealed enantioselective effects, with the (-)-enantiomer being 7.2 times more potent in causing 96-hour mortality. orst.eduscilit.com Exposure to the racemate and its (-)-enantiomer induced malformations such as a crooked body, yolk sac edema, and pericardial edema at lower concentrations, while the (+)-enantiomer only induced such effects at significantly higher concentrations. orst.eduscilit.com
Gamma-cyhalothrin (GCH), which is the single active enantiomer of lambda-cyhalothrin (LCH), generally causes effects in aquatic organisms at approximately half the concentration of the lambda-cyhalothrin racemate. nih.govresearchgate.net This is consistent with the fact that GCH comprises one of the two enantiomers in LCH. Comparative studies have shown that aquatic invertebrates are particularly sensitive. Species sensitivity distribution analyses revealed median 5% hazard concentration (HC5) values of 0.47 ng/L for invertebrates exposed to GCH, compared to 1.05 ng/L for LCH. nih.govnih.gov For fish, the median HC5 values were 23.7 ng/L for GCH and 40.9 ng/L for LCH. nih.govnih.gov In model ecosystem tests, the community-level no-observed-effect concentration (NOEC) for GCH was 5 ng/L, whereas for LCH it was 10 ng/L. nih.govresearchgate.net These findings underscore that the insecticidally active enantiomer is the primary driver of aquatic toxicity.
Table 1: Comparative Aquatic Toxicity of Cyhalothrin Isomers
| Isomer | Organism Group | Endpoint | Value | Reference |
|---|---|---|---|---|
| (-)-lambda-cyhalothrin | Zebrafish (adult) | Acute Toxicity | >162x more toxic than (+)-enantiomer | orst.eduscilit.com |
| (-)-lambda-cyhalothrin | Zebrafish (embryo) | 96-h Mortality | 7.2x more toxic than (+)-enantiomer | orst.eduscilit.com |
| Gamma-cyhalothrin | Aquatic Invertebrates | HC5 | 0.47 ng/L | nih.govnih.gov |
| Lambda-cyhalothrin | Aquatic Invertebrates | HC5 | 1.05 ng/L | nih.govnih.gov |
| Gamma-cyhalothrin | Fish | HC5 | 23.7 ng/L | nih.govnih.gov |
| Lambda-cyhalothrin | Fish | HC5 | 40.9 ng/L | nih.govnih.gov |
| Gamma-cyhalothrin | Model Ecosystem | NOEC | 5 ng/L | nih.govresearchgate.net |
| Lambda-cyhalothrin | Model Ecosystem | NOEC | 10 ng/L | nih.govresearchgate.net |
Terrestrial Ecotoxicology
The impact of cyhalothrin isomers is not confined to aquatic environments. Terrestrial ecosystems also face risks from the use of these insecticides, with beneficial insects, soil organisms, and avian species being of particular concern.
Lambda-cyhalothrin and gamma-cyhalothrin are classified as highly toxic to bees through both contact and oral exposure. cdms.netorst.edumda.state.mn.uspesticidestewardship.org Laboratory studies have determined low lethal doses for these compounds. For gamma-cyhalothrin, the contact LD50 (the dose lethal to 50% of the test population) for honeybees is reported as 0.0061 µ g/bee . mda.state.mn.us For lambda-cyhalothrin, the contact LD50 is 0.038 µ g/bee , and the oral LD50 is 0.909 µ g/bee . mda.state.mn.us
Table 2: Toxicity of Cyhalothrin Isomers to Honeybees (Apis mellifera)
| Isomer | Exposure Route | Endpoint | Value (µg/bee) | Reference |
|---|---|---|---|---|
| Gamma-cyhalothrin | Contact | LD50 | 0.0061 | mda.state.mn.us |
| Lambda-cyhalothrin | Contact | LD50 | 0.038 | mda.state.mn.us |
| Lambda-cyhalothrin | Oral | LD50 | 0.909 | mda.state.mn.us |
| Lambda-cyhalothrin | Acute (larvae) | LD50 | 0.058 | nih.govnih.gov |
| Lambda-cyhalothrin | Chronic (larvae) | LD50 | 0.040 | nih.govnih.gov |
Cyhalothrin isomers exhibit moderate toxicity to soil organisms like earthworms. pan-europe.infoherts.ac.uk Studies on the earthworm Eisenia fetida have evaluated the effects of lambda-cyhalothrin under various conditions. In laboratory tests, the toxicity was influenced by factors such as soil type and temperature. nih.goviaea.org
For instance, the lethal concentration (LC50) for E. fetida exposed to lambda-cyhalothrin in tropical conditions (28°C) ranged from 68.5 to 229 mg a.i./kg dry weight (DW) of soil, while under temperate conditions (20°C), the LC50 ranged from 99.8 to 140 mg a.i./kg DW. nih.goviaea.org The sublethal effect on reproduction (EC50) in tropical conditions was between 54.2 and 60.2 mg a.i./kg DW, and in temperate conditions, it was between 37.4 and 44.5 mg a.i./kg DW. nih.goviaea.org While temperature alone did not always cause large variations in toxicity within the same soil type, the type of soil itself (e.g., standard OECD artificial soil vs. tropical artificial soil) could lead to differences in effect values by up to a factor of ten. iaea.orgembrapa.br
Table 3: Toxicity of Lambda-Cyhalothrin to the Earthworm (Eisenia fetida)
In contrast to their high toxicity to aquatic organisms and insects, cyhalothrin isomers are considered to have low toxicity to birds. orst.edu Laboratory studies have established high LD50 and LC50 values for avian species. For lambda-cyhalothrin, the acute oral LD50 for mallard ducks was greater than 3950 mg/kg, and the 5-day dietary LC50 was 3948 mg/kg. epa.gov For bobwhite quail, the dietary LC50 was greater than 5300 ppm. epa.gov The acute oral LD50 for gamma-cyhalothrin in bobwhite quail was reported to be greater than 5000 mg/kg. pestweb.com
While acute toxicity is low, some studies have investigated potential reproductive effects. One study on mallards exposed to cyhalothrin indicated a no-observed-effect level (NOEL) for reproduction at 5 ppm, with adverse effects on the number of eggs laid at 50 ppm. epa.gov Another study on lambda-cyhalothrin found a reproductive NOEL of 30 ppm for mallard ducks. epa.gov These findings suggest that while the risk of acute poisoning is low, chronic exposure could potentially impact avian reproduction.
Table 4: Avian Toxicity of Cyhalothrin Isomers
| Isomer | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Lambda-cyhalothrin | Mallard Duck | Acute Oral LD50 | >3950 mg/kg | epa.gov |
| Lambda-cyhalothrin | Mallard Duck | 5-day Dietary LC50 | 3948 mg/kg | epa.gov |
| Lambda-cyhalothrin | Bobwhite Quail | 5-day Dietary LC50 | >5300 ppm | epa.gov |
| Gamma-cyhalothrin | Bobwhite Quail | Acute Oral LD50 | >5000 mg/kg | pestweb.com |
| Lambda-cyhalothrin | Mallard Duck | Reproductive NOEL | 30 ppm | epa.gov |
Ecological Risk Assessment Frameworks for Cyhalothrin Isomers
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established frameworks to assess the ecological risks of pesticides, including cyhalothrin isomers. europa.eueuropa.eubacwa.org These assessments are crucial for determining whether a pesticide meets the standard of no unreasonable adverse effects on the environment. regulations.gov
These risk assessments have identified areas of high concern. Both the EPA and EFSA have highlighted the high risk to aquatic organisms as a critical issue for both lambda- and gamma-cyhalothrin. europa.eueuropa.eu There is also significant concern regarding the risk to pollinators and other beneficial insects due to the high toxicity of these compounds. regulations.gov For gamma-cyhalothrin, EFSA has also identified the long-term risk to wild mammals as a critical area of concern that requires further assessment and potential mitigation. europa.eueuropa.eu These frameworks rely on a combination of laboratory toxicity data, environmental fate modeling, and field studies to predict potential environmental concentrations and subsequent risks to various non-target species. nih.govregulations.gov
Metabolic Pathways in Biological Systems Non Human
Mammalian Metabolism
Metabolic studies in several mammalian species, including rats, dogs, cows, and goats, have demonstrated that cyhalothrin (B162358) is extensively metabolized and rapidly eliminated. who.int The metabolic fate is broadly similar across these species, involving two principal biochemical routes. inchem.org
Ester Hydrolysis and Oxidative Pathways
The primary and most significant step in the metabolism of cyhalothrin in mammals is the cleavage of the central ester linkage. who.intinchem.org This hydrolysis, catalyzed by carboxylesterase enzymes predominantly found in the liver, breaks the molecule into its constituent acid and alcohol moieties. semanticscholar.orgmsstate.edu This initial step is a major detoxification pathway, as the parent compound is largely responsible for the neurotoxic effects of pyrethroids.
Following ester hydrolysis, both the acid and alcohol fragments undergo further oxidative metabolism, primarily mediated by cytochrome P450 (CYP) monooxygenases. nih.gov These Phase I reactions introduce hydroxyl groups and other polar functionalities to the molecules, rendering them more water-soluble and preparing them for subsequent conjugation (Phase II) reactions.
Stereospecificity of Metabolism in Mammals (e.g., Rats, Dogs, Cows, Goats)
The metabolism of cyhalothrin is generally consistent across different mammalian species. Studies have shown that the main metabolic routes in cows are similar to those observed in rats and dogs, centering on the cleavage of the ester bond. inchem.org While cyhalothrin has multiple stereoisomers, significant differences in the metabolic pathways among these chiral isomers are not a predominant feature in mammals. nih.gov Lambda-cyhalothrin (B1674341), which is a specific mixture of active isomers, undergoes slight isomeric conversion in some instances, but this has been considered of low concern. nih.gov The rapid metabolism and excretion prevent significant accumulation of any specific isomer in tissues, with the exception of fat, where the parent compound can reside temporarily. who.int
Metabolite Identification and Excretion Pathways
Following oral administration in mammals, absorbed cyhalothrin is thoroughly metabolized, with no unchanged parent compound found in the urine. inchem.org The primary metabolites identified are derivatives of the initial ester cleavage.
Key identified metabolites include:
3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) : This is the acid moiety resulting from ester hydrolysis. researchgate.netnih.gov
3-phenoxybenzoic acid (3-PBA) : This is a common metabolite for several pyrethroids, derived from the alcohol moiety. researchgate.netnih.gov
4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) : An oxidized form of the 3-PBA metabolite. researchgate.net
These primary metabolites undergo Phase II conjugation reactions, where they are combined with endogenous molecules such as glucuronic acid or sulfate (B86663). fao.org These conjugation reactions further increase their water solubility and facilitate their removal from the body. The resulting polar conjugates are then efficiently eliminated from the body, primarily through urine, with a smaller fraction excreted in the feces. who.int
| Metabolite Name | Abbreviation | Origin | Excretion Pathway |
|---|---|---|---|
| 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | CFMP | Acid moiety from ester hydrolysis | Urine (as conjugates) |
| 3-phenoxybenzoic acid | 3-PBA | Alcohol moiety from ester hydrolysis | Urine (as conjugates) |
| 4-hydroxy-3-phenoxybenzoic acid | 4-OH-3-PBA | Oxidation of 3-PBA | Urine (as conjugates) |
Aquatic Organism Metabolism
The metabolism of cyhalothrin in aquatic organisms is markedly different from that in mammals. In fish, the metabolic processes are significantly slower. researchgate.net Consequently, the primary residue found in fish tissues is often the unchanged parent cyhalothrin, with much lower levels of the ester cleavage products. who.int This slow rate of metabolism and detoxification contributes to the high toxicity of cyhalothrin to fish and other aquatic invertebrates. who.intnih.gov The compound degrades rapidly in the aquatic environment, particularly in water, which can mitigate exposure. nih.gov However, its high affinity for sediment can lead to persistence in that compartment. nih.gov
Enantioselective Metabolism in Fish
| Organism Group | Primary Metabolic Rate | Key Pathways | Major Residue in Tissues |
|---|---|---|---|
| Mammals (Rats, Dogs, Cows) | Rapid and extensive | Ester Hydrolysis, Oxidation, Conjugation | Metabolites (CFMP, 3-PBA conjugates) |
| Avian (Chickens) | Effective | Oxidation (CYP450), Conjugation | Metabolites |
| Aquatic (Fish) | Slow | Limited Ester Hydrolysis | Unchanged Parent Cyhalothrin |
Microbial Metabolism of Cyhalothrin Isomers
The biodegradation of cyhalothrin isomers by microorganisms is a critical process in the environmental fate of this pyrethroid insecticide. researchgate.net A variety of bacteria and fungi have been identified that can metabolize and detoxify these compounds, primarily by targeting the central ester linkage, a common feature in pyrethroid structures. nih.govfrontiersin.org The efficiency and pathways of this metabolism can vary significantly depending on the microbial species and the specific stereoisomer of cyhalothrin. nih.govnih.gov
Microorganisms can utilize cyhalothrin isomers as a source of carbon or degrade them through co-metabolism. nih.gov The initial and most common step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond, catalyzed by carboxylesterase or esterase enzymes. nih.govfrontiersin.orgresearchgate.net This cleavage breaks the molecule into two less toxic parts: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl alcohol derivative, which can be further metabolized by the microorganisms. researchgate.net
Bacterial Metabolism
Numerous bacterial genera have demonstrated the ability to degrade cyhalothrin isomers. Strains from genera including Bacillus, Raoultella, Citrobacter, Mesorhizobium, and Bartonella have been isolated and characterized for their degradative capabilities. nih.govnih.govresearchgate.net For instance, the bacterium Citrobacter braakii F37, isolated from pesticide factory sewage, has been shown to effectively degrade lambda-cyhalothrin. researchgate.net Similarly, Raoultella ornithinolytica ZK4 and strains of Bacillus subtilis are also capable of degrading lambda-cyhalothrin. nih.govnih.gov Research has identified Bacillus stercoris as another microorganism capable of breaking down λ-Cyhalothrin. unijisedu.com
A significant aspect of bacterial metabolism is enantioselectivity, where microorganisms preferentially degrade certain stereoisomers. A consortium of Bacillus strains isolated from the Brazilian savannah demonstrated preferential biodegradation of the (1R,3R,αS)-enantiomer, also known as gamma-cyhalothrin (B44037), which is the most insecticidally active isomer of lambda-cyhalothrin. nih.govresearchgate.net This suggests that the use of the more active single isomer (gamma-cyhalothrin) could lead to faster environmental degradation compared to the racemic mixture (lambda-cyhalothrin). nih.govnih.gov
The metabolic pathway proposed for a Bacillus consortium involved a series of reactions including hydrolysis, reduction, esterification, amidation, and elimination. nih.govresearchgate.net The primary metabolite quantified in these studies is often 3-phenoxybenzoic acid (PBA), a common breakdown product for many pyrethroids. nih.govnih.govmdpi.com In studies with Bacillus subtilis, the degradation of λ-cyhalothrin was found to proceed through intermediates such as 2-hydroxy-2-(3-phenoxyphenyl) acetonitrile (B52724) and 3-phenoxybenzaldehyde (B142659). nih.gov
| Bacterial Species | Cyhalothrin Isomer(s) | Key Metabolic Pathways & Findings |
|---|---|---|
| Bacillus sp. Consortium | (±)-Lambda-cyhalothrin | Preferential degradation of the gamma-cyhalothrin enantiomer. Pathway involves hydrolysis, reduction, and other reactions, producing 13 metabolites including 3-phenoxybenzoic acid. nih.govresearchgate.netsigmaaldrich.com |
| Bacillus subtilis | λ-cyhalothrin | Degradation of high concentrations (up to 1200 mg/L). nih.gov Pathway includes intermediates like 3-phenoxybenzaldehyde. nih.gov |
| Citrobacter braakii F37 | Lambda-cyhalothrin | Isolated from pesticide factory sewage; capable of broad-spectrum pesticide degradation. researchgate.net |
| Raoultella ornithinolytica ZK4 | Lambda-cyhalothrin | Isolated from soil of a pesticide plant. nih.gov |
| Mesorhizobium sp. S1B | Lambda-cyhalothrin | Isolated from cotton crop soil; achieved 29% removal of 250 mg/L LC in 20 days. |
| Bartonella sp. S2B | Lambda-cyhalothrin | Isolated from cotton crop soil; achieved 40% removal of 250 mg/L LC in 20 days. |
| Bacillus stercoris | λ-cyhalothrin | Degraded 150 mg/L of λ-cyhalothrin; degradation products were detected via GC-MS analysis. unijisedu.com |
| Paracoccus acridae SCU-M53 | Cyhalothrin | An epiphytic bacteria from locusts, showed a high degradation rate of 70.5%. researchgate.net |
Fungal Metabolism
Fungi are also significant in the biodegradation of cyhalothrin isomers. Various fungal genera, including Aspergillus, Talaromyces, Acremonium, Microsphaeropsis, Westerdykella, and Cunninghamella, have been shown to metabolize these compounds. nih.govscielo.brnih.gov Fungi from a Brazilian cave, specifically Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp., were found to biodegrade gamma-cyhalothrin. scielo.br The primary metabolic step identified was the cleavage of the ester bond by carboxylesterases, leading to the formation of 2-(3-phenoxyphenyl) acetonitrile. scielo.br
Similar to bacteria, marine-derived fungi have demonstrated enantioselective degradation of (±)-lambda-cyhalothrin. nih.gov Strains of Aspergillus sp., Acremonium sp., Microsphaeropsis sp., and Westerdykella sp. all preferentially biodegraded the gamma-cyhalothrin enantiomer, with 3-phenoxybenzoic acid (PBAc) being a quantified metabolite. nih.gov
In addition to ester hydrolysis, some fungi employ a different metabolic strategy involving oxidation. The fungus Cunninghamella elegans metabolizes λ-cyhalothrin through the action of cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This pathway leads to the formation of hydroxylated metabolites, indicating a catabolic response that differs from the purely hydrolytic cleavage seen in many bacteria. researchgate.netnih.gov However, in this case, the trifluoromethyl-containing portion of the molecule was not fully catabolized, suggesting that while the initial toxicity may be reduced, complete mineralization does not immediately occur. researchgate.net
| Fungal Species | Cyhalothrin Isomer(s) | Key Metabolic Pathways & Findings |
|---|---|---|
| Aspergillus ustus | Gamma-cyhalothrin | Showed the highest biodegradation (47.7%) among three cave fungi tested. scielo.br The initial step is ester bond cleavage by carboxylesterases. scielo.br |
| Talaromyces brunneus | Gamma-cyhalothrin | Isolated from a Brazilian cave; capable of biodegrading the insecticide. scielo.br Identified metabolite: 2-(3-phenoxyphenyl) acetonitrile. scielo.br |
| Aspergillus sp. CBMAI 1829 | (±)-Lambda-cyhalothrin | Marine-derived fungus that preferentially degrades the gamma-cyhalothrin enantiomer. nih.gov Produces 3-phenoxybenzoic acid. nih.gov |
| Trichoderma viridae | β-Cyhalothrin | Fungal species reported to degrade β-cyhalothrin, with identification of major metabolites. frontiersin.org |
| Cunninghamella elegans | λ-cyhalothrin | Metabolism occurs via cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites rather than just ester hydrolysis. researchgate.netnih.gov |
| Acremonium sp. | (±)-Lambda-cyhalothrin | Marine-derived fungus showing enantioselective biodegradation. nih.gov |
| Microsphaeropsis sp. | (±)-Lambda-cyhalothrin | Marine-derived fungus showing enantioselective biodegradation. nih.gov |
| Westerdykella sp. | (±)-Lambda-cyhalothrin | Marine-derived fungus showing enantioselective biodegradation. nih.gov |
Analytical Methodologies for Isomer Specific Detection and Quantification
Extraction and Sample Preparation Techniques
Effective extraction and sample clean-up are foundational steps for reliable isomer-specific analysis, aiming to isolate the target analytes from interfering matrix components.
The choice of extraction solvent and methodology is pivotal and depends on the sample matrix. Several approaches have been developed for cyhalothrin (B162358) and other pyrethroids.
A widely adopted and effective method for various sample types, including fruits, vegetables, and cereals, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. eurl-pesticides.eueurl-pesticides.eu This technique typically involves an extraction and partitioning step using acetonitrile (B52724) followed by a clean-up phase. eurl-pesticides.eueurl-pesticides.eu For instance, a validated method for analyzing pesticide residues, including λ-cyhalothrin in rice, utilized the QuEChERS method for sample extraction. researchgate.net
For soil and tea samples, direct extraction with hexane (B92381) has been successfully employed. nih.gov In other applications, a mixture of acetone and hexane (e.g., in a 1:1 or 50% v/v ratio) is used to macerate samples, particularly crops. epa.govacs.org This is often followed by partitioning the resulting acetone-water mixture with hexane to recover the pyrethroids. nih.gov
Ethyl acetate has been demonstrated as an effective solvent for extracting λ-cyhalothrin from sediment samples, showing superior performance over other solvents in some studies. usda.gov The process can involve sonication to enhance extraction efficiency. usda.gov For matrices with high water content, pre-wetting the sample can improve the extraction of more polar compounds, although for less polar pyrethroids like λ-cyhalothrin, direct organic solvent extraction is generally efficient. usda.gov
The table below summarizes various solvent systems used for extracting cyhalothrin isomers.
| Extraction Method | Solvent System | Sample Matrix | Reference |
| QuEChERS | Acetonitrile | Fruits, Vegetables, Cereals, Rice | eurl-pesticides.eueurl-pesticides.euresearchgate.net |
| Solvent Extraction | Hexane | Tea, Soil | nih.gov |
| Maceration/Partition | Acetone:Hexane | Crops | epa.govacs.orgnih.gov |
| Sonication | Ethyl Acetate | Sediment | usda.gov |
| Liquid-Liquid Extraction | Chloroform | Aqueous Dioxan Solutions | nih.gov |
Following extraction, a clean-up step is essential to remove co-extracted matrix components like lipids and pigments that can interfere with chromatographic analysis.
Adsorption column chromatography is a common and effective clean-up technique. Florisil (a magnesium silicate (B1173343) adsorbent) is frequently used and has proven effective for cleaning extracts from a variety of crops, including asparagus, carrots, and tomatoes, allowing for analysis at levels below 0.01 ppm. epa.govnih.gov The process involves packing the adsorbent into a column, applying the sample extract, and eluting with appropriate solvents. epa.gov
Solid-Phase Extraction (SPE) offers a more controlled and often faster alternative to traditional column chromatography. Various sorbents can be used depending on the matrix. A comparative study on palm oil matrices tested several sorbents, including Graphitized Carbon Black (GCB), Primary Secondary Amine (PSA), silica, and C18. researchgate.net A combination of GCB and PSA was found to be particularly effective in removing interferences. researchgate.net
Dispersive Solid-Phase Extraction (d-SPE) is a key component of the QuEChERS methodology. After the initial solvent extraction, a small amount of sorbent material is added directly to the extract. For pyrethroid analysis, combinations often include anhydrous magnesium sulfate (B86663) (to remove water) along with PSA (to remove fatty acids and sugars) and sometimes GCB (to remove pigments). researchgate.net
The table below details common adsorbents used for the clean-up of cyhalothrin extracts.
| Clean-up Technique | Adsorbent(s) | Target Matrix | Reference |
| Adsorption Chromatography | Florisil | Crops (Carrots, Tomatoes, Onions) | nih.gov |
| Adsorption Chromatography | Silica Gel, Aluminum Oxide | Crops | nih.gov |
| Solid-Phase Extraction (SPE) | GCB, PSA, Silica, C18, Florisil | Palm Oil | researchgate.net |
| Dispersive SPE (d-SPE) | Anhydrous MgSO₄, PSA, GCB | Palm Oil | researchgate.net |
Chromatographic Separation and Detection
Gas chromatography is the predominant technique for the analysis of pyrethroids due to its high resolution and sensitivity, especially when coupled with specific detectors.
GC methods are well-established for determining λ-cyhalothrin residues in various matrices like tea, soil, and agricultural products. nih.govresearchgate.net The technique relies on separating compounds in a gaseous mobile phase as they pass through a capillary column. nih.gov For pyrethroids, which often contain halogen atoms, the Electron Capture Detector (ECD) is highly sensitive and widely used. cdc.gov Alternatively, mass spectrometry (MS) provides definitive identification and quantification. epa.gov
The separation of cyhalothrin's diastereomers is challenging due to their similar physicochemical properties but can be achieved using specific GC columns and conditions. acs.orgnih.gov While many routine methods may quantify a mixture of isomers, specific columns can resolve them.
Research on structurally similar pyrethroids like cypermethrin (B145020) and cyfluthrin (B156107) has shown that diastereomers can be successfully separated on moderately polar achiral columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5). acs.orgacs.org Under optimized temperature programs, the different diastereomeric pairs exhibit distinct retention times, allowing for their separation and quantification. acs.org For example, analysis of non-enriched cypermethrin and cyfluthrin on an HP-5 column resulted in four well-resolved peaks corresponding to their respective diastereomers. acs.org Similarly, the cis- and trans-isomers of d-phenothrin (B1212162) could be separated on a 2% QF-1 column. researchgate.net In the case of lambda-cyhalothrin (B1674341), epimerization can sometimes be observed during analysis, resulting in the appearance of two distinct peaks for the diastereoisomers, which must be summed for accurate quantification if separation is not the primary goal. epa.gov
A significant challenge in the GC analysis of certain pyrethroids, including cyhalothrin, is the potential for thermal isomerization or epimerization, particularly in the heated GC injector port. eurl-pesticides.euresearchgate.net This can alter the isomer ratio from what was present in the original sample, leading to inaccurate quantification. researchgate.netnih.gov
Several strategies have been developed to mitigate this issue.
Solvent Selection: The choice of solvent can influence isomer stability. Polar solvents have been found to enhance pyrethroid isomerization, whereas non-polar solvents like hexane are preferred. researchgate.netnih.gov
Acidification: A highly effective method to prevent isomerization is the acidification of the sample extract and calibration standards. The addition of a small amount of acetic acid (e.g., 0.1%) to the hexane solvent has been shown to stabilize the pyrethroid isomers during GC analysis. researchgate.netnih.gov This acidification not only prevents isomerization but can also increase the peak intensity and improve the linearity of the calibration curve. researchgate.netnih.gov
pH Control: Maintaining a neutral to slightly acidic pH is crucial, as high pH can promote epimerization of lambda-cyhalothrin. epa.gov
The following table outlines key findings related to preventing isomerization during GC analysis.
| Finding | Method/Condition | Effect | Reference |
| Solvent Effect | Polar solvents (e.g., acetonitrile, acetone) | Enhanced isomerization | researchgate.netnih.gov |
| Solvent Effect | Hexane | Minimized isomerization | researchgate.netnih.gov |
| Additive | 0.1% Acetic Acid in Hexane | Prevented isomerization, increased peak intensity | researchgate.netnih.gov |
| pH | High pH | May cause epimerization | epa.gov |
| GC Component | Heated injector | Can induce epimerization | researchgate.net |
Liquid Chromatography (LC) Techniques
Spectroscopic Characterization
While chromatography is essential for separation, spectroscopic techniques provide the detailed structural information needed for characterization and detection, often at very low concentrations.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive and specific analytical technique that has great potential for the rapid, on-site detection of pesticide residues, including cyhalothrin isomers. researchgate.net SERS combines the molecular fingerprinting capability of Raman spectroscopy with a massive signal enhancement that occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold (Au) or silver (Ag). researchgate.netekb.eg
For the detection of lambda-cyhalothrin, SERS methods have been developed using various nanostructured substrates, such as gold or silver deposited on diamond abrasive films or quartz plates. researchgate.netresearchgate.net The SERS spectrum of lambda-cyhalothrin exhibits distinct characteristic peaks that can be used for its identification and quantification. The enhancement allows for detection at very low concentrations, with some methods achieving detection limits in the micromolar (μM) range. researchgate.net SERS can also be combined with other techniques, like immunochromatographic assays, to achieve even lower detection limits for other pyrethroids, demonstrating the versatility of the approach. researchgate.net
Table 5: Characteristic SERS Peaks for Lambda-Cyhalothrin
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Source |
|---|---|---|
| 764 | In-plane deformation of the benzene (B151609) ring | researchgate.net |
| 1004 | Breathing mode of the benzene ring | researchgate.net |
| 1018 | Not specified | researchgate.net |
| 1300 | Not specified | researchgate.net |
| 1623 | Not specified | researchgate.net |
UV/IR/NMR/Mass Spectrometry in Isomer Identification
The precise identification and differentiation of cyhalothrin isomers, such as the enriched active forms lambda-cyhalothrin and gamma-cyhalothrin (B44037), are critical for regulatory and analytical purposes. Spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are fundamental tools for elucidating the specific structural characteristics of these isomers. Each method provides unique information about the molecule's electronic structure, functional groups, atomic connectivity, and mass, which, when combined, allow for unambiguous identification.
Ultraviolet (UV) Spectroscopy
UV spectroscopy measures the absorption of ultraviolet light by a molecule, providing information about its electronic transitions. For cyhalothrin isomers, the presence of aromatic rings (the phenoxyphenyl group) results in characteristic UV absorption. While UV spectra are generally not sufficient on their own to distinguish between stereoisomers like those found in lambda-cyhalothrin, they are useful for quantification and as a detection method in conjunction with chromatographic separation techniques like HPLC.
Research has identified distinct absorption maxima for lambda-cyhalothrin. An evaluation by the Food and Agriculture Organization (FAO) determined molar extinction coefficients at specific wavelengths in methanol. researchgate.netresearchgate.net Another study identified absorption peaks at slightly different wavelengths. eurl-pesticides.eu These values are characteristic of the chromophores present in the molecule.
Table 1: UV Absorption Characteristics of Lambda-Cyhalothrin
| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Source |
|---|---|---|
| 277 | 2070 | FAO researchgate.net |
| 254 | 1090 | FAO researchgate.net |
| 237.0 | Not Reported | Biodegradation Study eurl-pesticides.eu |
| 276.6 | Not Reported | Biodegradation Study eurl-pesticides.eu |
Note: Some analytical methods utilize a derivatization step, causing a shift in the absorption maximum to the visible region (e.g., 460 nm) for spectrophotometric quantification. nist.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a cyhalothrin isomer displays absorption bands corresponding to the vibrations of its specific chemical bonds. These spectra can serve as a molecular "fingerprint." Key functional groups in cyhalothrin isomers that give rise to characteristic IR peaks include the nitrile (C≡N), ester carbonyl (C=O), aromatic rings (C=C), and the carbon-halogen (C-Cl) and carbon-fluorine (C-F) bonds.
Studies have identified several key vibrational frequencies for lambda-cyhalothrin, which are instrumental in its structural confirmation.
Table 2: Characteristic FT-IR Absorption Bands for Lambda-Cyhalothrin
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Source |
|---|---|---|---|
| 2870–2965 | C-H Stretching | Alkyl groups | Spectroscopic Study eurl-pesticides.eu |
| Not specified | C≡N Stretching | Nitrile | Spectral Analysis eurl-pesticides.eu |
| 1590 | C=C Stretching | Aromatic Ring | Spectroscopic Study eurl-pesticides.eu |
| 1462 | C=C Stretching | Aromatic Ring | Spectroscopic Study eurl-pesticides.eu |
| 1079 | C-O Stretching | Ester / Ether | Spectroscopic Study eurl-pesticides.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules, including the precise stereochemistry of isomers. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
For cyhalothrin isomers, NMR can distinguish between diastereomers and, with the use of chiral resolving agents, enantiomers. The spatial arrangement of atoms in different isomers leads to subtle but measurable differences in the chemical shifts (δ) and coupling constants (J) of the nuclei in the cyclopropane (B1198618) ring, the vinylic group, and near the chiral center of the alcohol moiety. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to assign all proton and carbon signals unequivocally, confirming the connectivity and stereochemical configuration of a specific isomer.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for identifying and quantifying cyhalothrin isomers. MS provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which is used for both confirmation and quantification.
Electron ionization (EI-MS), commonly used with GC, causes extensive fragmentation of cyhalothrin isomers. The resulting mass spectrum shows a characteristic pattern of fragment ions. Research has identified several key fragments for lambda-cyhalothrin. researchgate.net Since stereoisomers like gamma- and lambda-cyhalothrin have identical masses and similar fragmentation patterns, their differentiation relies on prior chromatographic separation. eurl-pesticides.eu
For LC-MS/MS, softer ionization techniques are used, and specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. This is particularly useful for separating and detecting enantiomers like gamma-cyhalothrin from its corresponding isomer in the lambda-cyhalothrin mixture. eurl-pesticides.eu
Table 3: Mass Spectrometric Data for Cyhalothrin Isomers
| Technique | Parameter | Value (m/z) | Isomer | Source |
|---|---|---|---|---|
| GC-MS | Molecular Ion (M⁺) | 449 | Lambda-cyhalothrin | Fragmentation Study researchgate.net |
| GC-MS | Base Peak Fragment | 181 | Lambda-cyhalothrin | Fragmentation Study researchgate.net |
| GC-MS | Other Major Fragments | 197, 208 | Lambda-cyhalothrin | Fragmentation Study researchgate.net |
| LC-MS/MS | Target Mass Transition | 467 > 225 | Gamma- & Lambda-cyhalothrin | EURL Report eurl-pesticides.eu |
| LC-MS/MS | Qualifier Mass Transition | 467 > 450 | Gamma- & Lambda-cyhalothrin | EURL Report eurl-pesticides.eu |
Computational Chemistry and Molecular Modeling Approaches
Theoretical Investigations of Chiral Recognition Mechanisms
Chiral recognition is a fundamental process in biological systems, where different enantiomers of a chiral molecule can elicit vastly different physiological responses. Theoretical investigations into the chiral recognition of cyhalothrin (B162358) isomers often focus on their interactions with chiral selectors, such as cyclodextrins.
A computational study on the enantioselective separation of λ-cyhalothrin enantiomers using native β-cyclodextrin (β-CD) and its sulfated derivative (S-β-CD) has provided significant insights. nih.gov This research employed theoretical methodologies to elucidate the structural and energetic properties of the diastereomeric complexes formed between the cyhalothrin enantiomers and the cyclodextrins. nih.gov
The primary findings from these theoretical investigations indicate that the formation of stable inclusion complexes is the driving force behind chiral recognition. The stability of these complexes is influenced by a combination of factors, including:
Hydrophobic Interactions: The nonpolar regions of the cyhalothrin molecule interact favorably with the hydrophobic cavity of the cyclodextrin.
Hydrogen Bonding: The presence of functional groups capable of forming hydrogen bonds can significantly contribute to the stability of the complex, particularly with modified cyclodextrins like S-β-CD. nih.gov
These theoretical studies have successfully predicted the migration order of enantiomers in separation techniques, demonstrating the power of computational chemistry in understanding and predicting chiral recognition phenomena. nih.gov The basis of chiral recognition lies in the formation of diastereomeric complexes, where the difference in Gibbs free energy (ΔG) between these complexes dictates the degree of separation. mdpi.com
Table 1: Theoretical Methodologies in Chiral Recognition Studies of Cyhalothrin Isomers
| Theoretical Method | Application | Key Findings |
| B97D/6-31G(d,p)//PM3 | Elucidation of structural and energetic properties of diastereomeric complexes. nih.gov | Predicts the formation of more stable inclusion complexes for one enantiomer over the other. nih.gov |
| ωB97X-D3/6-31G(d,p)//GFN2-xTB | Elucidation of structural and energetic properties of diastereomeric complexes. nih.gov | Corroborates findings from other theoretical methods regarding enantiomer stability. nih.gov |
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intricate molecular interactions that govern the behavior of cyhalothrin isomers. DFT calculations can provide detailed information about the geometry, electronic properties, and interaction energies of molecules.
In the context of cyhalothrin isomers, DFT calculations are instrumental in:
Optimizing Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms in each isomer.
Calculating Interaction Energies: Quantifying the strength of the interactions between a cyhalothrin isomer and a receptor or chiral selector. This is crucial for understanding the stability of the resulting complexes.
Analyzing Electronic Properties: Investigating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties help in identifying the reactive sites of the molecule and the nature of the intermolecular forces at play.
For instance, in the study of the enantioselective separation of λ-cyhalothrin, DFT calculations at the B97D/6-31G(d,p) and ωB97X-D3/6-31G(d,p) levels of theory were employed to understand the energetics of the inclusion complexes. nih.gov These calculations revealed that the enhanced stability of one enantiomer's complex over the other is due to a combination of favorable hydrophobic interactions and, in the case of sulfated β-cyclodextrin, additional hydrogen bonding. nih.gov
Table 2: Key Parameters from DFT Calculations for Cyhalothrin Isomer Interactions
| Parameter | Significance |
| Interaction Energy (ΔE) | Quantifies the strength of the binding between the isomer and its partner (e.g., cyclodextrin, receptor). |
| Gibbs Free Energy Change (ΔG) | Determines the spontaneity of the complex formation and is related to the binding affinity. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the isomer. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Ligand-Receptor Binding
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow researchers to observe the dynamic behavior of systems over time, providing a detailed picture of ligand-receptor binding events. For cyhalothrin isomers, MD simulations are crucial for understanding their interactions with biological targets, such as voltage-gated sodium channels and metabolic enzymes like glutathione (B108866) S-transferases (GSTs). latrobe.edu.aunih.govnih.gov
MD simulations can reveal:
Binding Poses: The preferred orientation of the cyhalothrin isomer within the binding site of the receptor.
Binding Pathways: The trajectory of the ligand as it approaches and binds to the receptor.
Conformational Changes: How the receptor and the ligand change their shapes upon binding.
Binding Free Energies: A quantitative measure of the binding affinity between the ligand and the receptor.
A study on the interaction of lambda-cyhalothrin (B1674341) with glutathione S-transferases (GSTs) utilized molecular dynamics simulations to understand the mechanism of resistance. latrobe.edu.aunih.govacs.org The simulations indicated that key residues within a hydrophobic pocket of the enzyme interact with the hydrophobic pharmacophore of lambda-cyhalothrin, leading to its sequestration and subsequent resistance. latrobe.edu.aunih.govacs.org Similarly, homology models of the housefly voltage-gated sodium channel have been used in docking and MD simulations to predict the binding sites of pyrethroids. nih.govresearchgate.net These models suggest that pyrethroids bind to a hydrophobic cavity, and the stability of this binding is state-dependent, with a higher affinity for the open state of the channel. nih.govresearchgate.net
Table 3: Insights from Molecular Dynamics Simulations of Cyhalothrin Isomer-Receptor Interactions
| Receptor Target | Key Findings from MD Simulations |
| Glutathione S-Transferases (GSTs) | Hydrophobic interactions within the enzyme's pocket are crucial for the sequestration of lambda-cyhalothrin. latrobe.edu.aunih.govacs.org |
| Voltage-Gated Sodium Channels | Pyrethroids bind to a hydrophobic cavity, stabilizing the open state of the channel. nih.govresearchgate.net Mutations in the binding site can confer resistance. nih.gov |
| Androgen Receptor | Stereoisomers of the related pyrethroid permethrin (B1679614) can stably bind in the receptor's pocket, suggesting potential for endocrine disruption. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Isomers
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrethroid insecticides, including the isomers of cyhalothrin, QSAR models can be developed to predict their insecticidal potency and potential toxicity.
The development of a QSAR model involves several key steps:
Data Collection: A dataset of pyrethroid isomers with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyrethroid Isomers
| Descriptor Type | Examples | Relevance to Activity |
| Constitutional | Molecular weight, number of atoms | Basic molecular properties influencing transport and binding. |
| Topological | Connectivity indices, shape indices | Describe the branching and overall shape of the molecule. |
| Geometric | Molecular surface area, volume | Relate to the steric fit of the isomer in the receptor binding site. |
| Electronic | Dipole moment, partial charges | Influence electrostatic interactions with the receptor. |
| Hydrophobic | LogP | A measure of lipophilicity, which is crucial for membrane penetration and interaction with hydrophobic binding pockets. |
Future Research Directions and Emerging Trends
Advanced Analytical Techniques for Trace Isomer Detection
The accurate assessment of the environmental fate and toxicological impact of cyhalothrin (B162358) isomers hinges on the ability to detect and quantify individual stereoisomers at trace levels. While traditional methods often analyze lambda-cyhalothrin (B1674341) as a mixture, recent developments highlight the need for enantioselective analysis. eurl-pesticides.eu Future research will likely concentrate on refining and expanding these advanced analytical techniques.
Key emerging techniques include:
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has emerged as a powerful tool for separating and quantifying cyhalothrin enantiomers. A procedure has been developed for the sensitive and enantioselective analysis of gamma-cyhalothrin (B44037) and lambda-cyhalothrin using chiral LC-MS/MS following a QuEChERS extraction method. eurl-pesticides.eueurl-pesticides.eu This technique allows for the separation of the more toxic gamma-cyhalothrin (the SR-isomer) from its less active RS-isomer. eurl-pesticides.eunih.gov Further research will focus on improving the sensitivity of these methods to achieve even lower limits of detection, particularly for complex matrices like infant formula and oils. eurl-pesticides.eueurl-pesticides.eu
Matrix-Assisted Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (MALDI-FTICR-MS): This high-resolution mass spectrometry technique shows promise for the rapid and sensitive detection of pesticide residues with minimal sample preparation. nih.gov Its ability to unambiguously identify pesticides with minute mass differences could be pivotal in distinguishing between isomers and avoiding false-positive results. nih.gov Future applications could involve developing this platform for routine isomer quantitation in environmental and food samples. nih.gov
Miniaturized Chiral Separation Techniques: Nano-liquid chromatography and capillary liquid chromatography are gaining traction as alternatives to conventional methods. uniroma1.it These techniques offer significant advantages, including reduced consumption of mobile phases and enhanced sensitivity, making them greener and more efficient options for trace isomer analysis. uniroma1.it
The table below summarizes some of the advanced analytical methods and their performance.
Interactive Data Table: Advanced Analytical Methods for Cyhalothrin Isomer Detection| Analytical Technique | Matrix | Isomers Targeted | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Findings | Reference |
|---|---|---|---|---|---|
| Chiral LC-MS/MS | Cucumber, Orange Juice, Wheat Flour | Gamma-cyhalothrin | 0.01 mg/kg (LOQ) | Achieved satisfactory recovery and repeatability. | eurl-pesticides.eu |
| Chiral LC-MS/MS | Infant Formula | Gamma-cyhalothrin | 0.0036 mg/kg (LOQ) | Successfully validated for a highly sensitive matrix. | eurl-pesticides.eu |
| Chiral LC-MS/MS | Sunflower Seed Oil | Gamma-cyhalothrin | Not specified | Satisfactory recoveries achieved using the QuOil method. | eurl-pesticides.eu |
| MALDI-FTICR-MS | Fresh Leaves | Various Pesticides | Down to 4 µg/L (LOD) | Demonstrated potential for rapid, sensitive, and quantitative detection and isomer discrimination. | nih.gov |
Deeper Understanding of Enantioselective Biological and Environmental Processes
The differential behavior of enantiomers in biological systems, known as enantioselectivity, is a critical area of future research. Studies have already shown that the biodegradation of lambda-cyhalothrin in the environment is an enantioselective process.
Research has demonstrated that:
Bacterial Biodegradation: A consortium of Bacillus strains isolated from the Brazilian savannah preferentially degraded the (1R,3R,αS)-enantiomer, which is gamma-cyhalothrin, the most insecticidally active isomer. nih.gov This suggests that using the single, more active isomer (gamma-cyhalothrin) might not only reduce the total amount of pesticide needed but could also lead to faster environmental degradation, thereby minimizing risks to non-target organisms. nih.gov
Fungal Biodegradation: Marine-derived fungi, such as Aspergillus sp., also exhibit enantioselective biodegradation of (±)-lambda-cyhalothrin, preferentially degrading the (1R,3R,αS)-gamma-cyhalothrin enantiomer. nih.gov This finding opens up possibilities for using these fungi in bioremediation strategies for contaminated areas. nih.govresearchgate.net
Future investigations should aim to:
Identify the specific enzymes and metabolic pathways responsible for the enantioselective degradation in various microorganisms.
Explore the enantioselectivity of cyhalothrin isomers in a wider range of organisms, including soil microbes, aquatic invertebrates, fish, and mammals.
Investigate how environmental factors such as temperature, pH, and nutrient availability influence the rate and extent of enantioselective processes.
Novel Approaches for Stereoselective Synthesis of Active Isomers
The development of commercial products has moved from the original cyhalothrin, a mix of 16 isomers, to lambda-cyhalothrin (a 1:1 mix of two enantiomers), and finally to gamma-cyhalothrin, which is the single most active isomer. eurl-pesticides.eunih.gov This progression underscores the importance of isolating the most effective component to reduce application rates and minimize environmental load.
Future research in synthetic chemistry will be crucial for developing more efficient and economically viable methods for producing single, active isomers like gamma-cyhalothrin. The focus will be on:
Asymmetric Catalysis: Developing novel catalysts that can direct the chemical reaction to produce the desired stereoisomer with high purity, avoiding the formation of less active or inactive isomers.
Biocatalysis: Utilizing enzymes or whole microorganisms as catalysts to perform specific stereoselective transformations, which can offer high efficiency and environmental benefits.
Chemoenzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps to create efficient and highly selective synthetic routes to the target active isomer.
Integrated Multi-Omics Approaches in Ecotoxicology
Ecotoxicology is increasingly benefiting from the application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), which allow for a comprehensive, system-wide view of how organisms respond to chemical stressors at a molecular level. confex.comnih.gov Applying these technologies to study the effects of individual cyhalothrin isomers is a significant emerging trend. nih.govresearchgate.net
An integrated multi-omics approach can:
Elucidate Mechanisms of Toxicity: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can identify the specific pathways and cellular processes disrupted by different isomers. confex.comnih.gov
Identify Isomer-Specific Biomarkers: Omics studies can uncover unique molecular fingerprints of exposure to specific isomers, leading to the development of highly specific biomarkers for environmental monitoring. mdpi.com
Inform Adverse Outcome Pathways (AOPs): Data from omics studies can help build and refine AOPs, which link molecular-level perturbations to adverse effects at the whole organism and population levels. nih.gov
Future research will involve exposing non-model organisms, which are environmentally relevant, to specific cyhalothrin isomers and using a combination of omics platforms to build a comprehensive picture of their toxicological profiles. nih.govmdpi.com
Long-Term Ecological Impact Studies of Isomer-Specific Residues
While lambda-cyhalothrin is known to degrade in soil and on plants, its residues have been detected in runoff water and sediments. who.intresearchgate.net Most environmental monitoring and long-term impact studies have focused on lambda-cyhalothrin as a mixture. inchem.org A crucial future direction is to conduct long-term studies specifically tracking the fate and effects of individual isomer residues, such as gamma-cyhalothrin.
These studies should focus on:
Persistence and Bioaccumulation: Determining the environmental half-life and potential for bioaccumulation of individual isomers in different environmental compartments (soil, water, sediment) and organisms.
Chronic Toxicity: Assessing the long-term effects of low-level exposure to specific isomers on the survival, growth, and reproduction of sensitive non-target species, particularly aquatic invertebrates. inchem.orgresearchgate.net
Ecosystem-Level Effects: Using mesocosm or field studies to evaluate the long-term impacts of isomer-specific residues on community structure and ecosystem function. A model ecosystem test with gamma-cyhalothrin determined a community-level no-observed-effect concentration (NOEC) of 5 ng/L, compared to 10 ng/L for lambda-cyhalothrin, indicating the higher potency of the single isomer. researchgate.net
Development of Predictive Models for Isomer Behavior and Effects
Predictive modeling is an essential tool for forecasting the environmental behavior of chemicals and assessing their potential risks. Future research should focus on developing models that can account for the unique properties of individual cyhalothrin isomers.
Areas for model development include:
Quantitative Structure-Activity Relationship (QSAR) Models: These models relate the chemical structure of a molecule to its biological activity or environmental fate. nih.gov Developing isomer-specific QSARs could help predict the toxicity of different cyhalothrin isomers to various organisms without extensive animal testing.
Toxicokinetic Models: These models simulate the absorption, distribution, metabolism, and excretion of a chemical in an organism. nih.govresearchgate.net Developing toxicokinetic models for specific isomers would allow for better prediction of internal exposure doses and help in interpreting biomonitoring data from exposed populations. researchgate.net
Environmental Fate and Transport Models: These models predict how a chemical will move and degrade in the environment. Incorporating isomer-specific data on properties like water solubility, soil adsorption, and degradation rates will significantly improve the accuracy of these models.
By integrating data from advanced analytical studies, enantioselective process investigations, and omics-based toxicology, these predictive models will become increasingly robust, providing a powerful tool for the proactive risk assessment and management of cyhalothrin isomers.
Q & A
Q. How can researchers stay updated on evolving regulatory thresholds for Cyhalothrin isomers?
- Methodological Answer : Monitor updates from Codex Alimentarius and EPA dockets for MRL adjustments. Use structured literature reviews (e.g., PRISMA guidelines) to track isomer-specific ADI (Acceptable Daily Intake) revisions. Cross-reference regulatory databases (e.g., EU Pesticides Database) with primary toxicology studies .
Q. What databases are most reliable for retrieving isomer-specific physicochemical and toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
